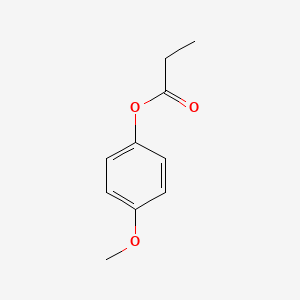
(4-Methoxyphenyl) propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl) propanoate, also known as benzenepropanoic acid, 4-methoxy-, phenyl ester, is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoic acid and features a methoxy group attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: (4-Methoxyphenyl) propanoate can be synthesized through the O-alkylation of hydroxyl-substituted analogs. For example, isopropyl 3-(4-methoxyphenyl)propanoate can be obtained by reacting isopropyl 3-(4-hydroxyphenyl)propanoate with methyl iodide and potassium carbonate in acetone . Another method involves the reaction of 3-(4-methoxyphenyl)propanoic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound typically involves esterification reactions where the carboxylic acid derivative is reacted with an alcohol in the presence of an acid catalyst. This method is scalable and efficient for large-scale production.
化学反応の分析
Types of Reactions: (4-Methoxyphenyl) propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylpropanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
科学的研究の応用
(4-Methoxyphenyl) propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the manufacture of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of (4-Methoxyphenyl) propanoate involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Methyl 3-(4-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl cinnamate: Contains a similar phenylpropanoic acid backbone but with an ethyl ester group.
Uniqueness: (4-Methoxyphenyl) propanoate is unique due to its methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
特性
CAS番号 |
13098-94-7 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
(4-methoxyphenyl) propanoate |
InChI |
InChI=1S/C10H12O3/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3 |
InChIキー |
ZJTDCIZEZMJDEN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


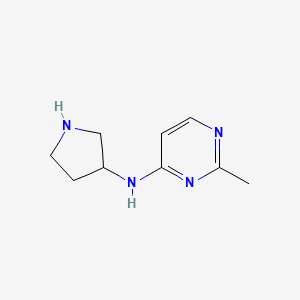

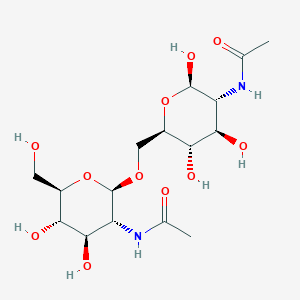
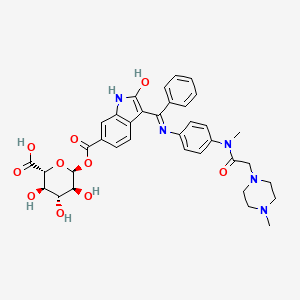
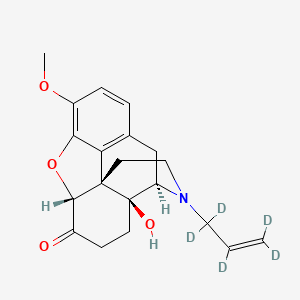
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
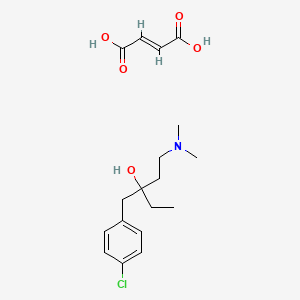
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
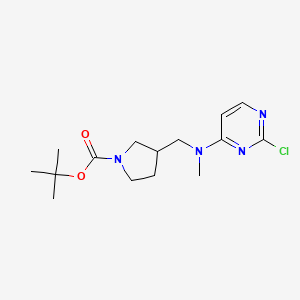
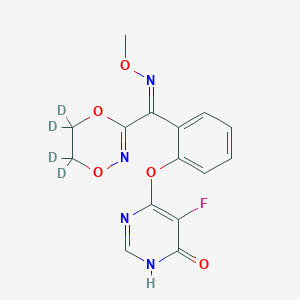
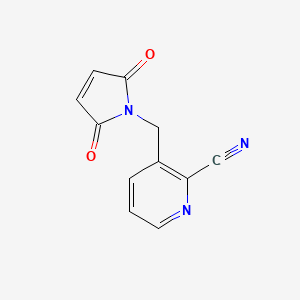
methylphosphonic acid](/img/structure/B15294742.png)
